molecular formula C19H17N3O2 B461740 ETHYL 4-[3-(2,2-DICYANOETH-1-EN-1-YL)-2,5-DIMETHYL-1H-PYRROL-1-YL]BENZOATE

ETHYL 4-[3-(2,2-DICYANOETH-1-EN-1-YL)-2,5-DIMETHYL-1H-PYRROL-1-YL]BENZOATE

Cat. No.: B461740
M. Wt: 319.4g/mol
InChI Key: UTFWZCJKAINQSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 4-[3-(2,2-DICYANOETH-1-EN-1-YL)-2,5-DIMETHYL-1H-PYRROL-1-YL]BENZOATE is a complex organic compound with a unique structure that includes a pyrrole ring substituted with a dicyano-vinyl group and a benzoic acid ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[3-(2,2-DICYANOETH-1-EN-1-YL)-2,5-DIMETHYL-1H-PYRROL-1-YL]BENZOATE typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dimethylpyrrole with a dicyano-vinyl group under controlled conditions to form the intermediate compound. This intermediate is then reacted with benzoic acid ethyl ester in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[3-(2,2-DICYANOETH-1-EN-1-YL)-2,5-DIMETHYL-1H-PYRROL-1-YL]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Halogenation reagents and nucleophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

ETHYL 4-[3-(2,2-DICYANOETH-1-EN-1-YL)-2,5-DIMETHYL-1H-PYRROL-1-YL]BENZOATE has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.

    Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: It is used in the production of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism by which ETHYL 4-[3-(2,2-DICYANOETH-1-EN-1-YL)-2,5-DIMETHYL-1H-PYRROL-1-YL]BENZOATE exerts its effects involves interactions with specific molecular targets. The dicyano-vinyl group can participate in electron transfer processes, while the pyrrole ring may interact with various biological receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2,2-Dicyano-vinyl)-2,4-dimethoxy-benzoic acid methyl ester
  • 5-Chloro-3-(2,2-dicyano-vinyl)-1H-indole-2-carboxylic acid ethyl ester

Uniqueness

ETHYL 4-[3-(2,2-DICYANOETH-1-EN-1-YL)-2,5-DIMETHYL-1H-PYRROL-1-YL]BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C19H17N3O2

Molecular Weight

319.4g/mol

IUPAC Name

ethyl 4-[3-(2,2-dicyanoethenyl)-2,5-dimethylpyrrol-1-yl]benzoate

InChI

InChI=1S/C19H17N3O2/c1-4-24-19(23)16-5-7-18(8-6-16)22-13(2)9-17(14(22)3)10-15(11-20)12-21/h5-10H,4H2,1-3H3

InChI Key

UTFWZCJKAINQSB-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)C=C(C#N)C#N)C

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)C=C(C#N)C#N)C

Origin of Product

United States

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